
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that features a complex aromatic structure
Preparation Methods
The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .
Chemical Reactions Analysis
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use in drug development, particularly for targeting specific receptors or enzymes.
Material Science: Its aromatic structure may be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline include other halogenated anilines and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
3-Bromoaniline: A simpler compound with a single bromine substituent.
3-Chloro-4-fluorophenylboronic acid: Another compound with halogen substituents and a boronic acid group.
The uniqueness of this compound lies in its combination of halogen atoms and the piperazine ring, which may confer specific properties and reactivity.
Properties
Molecular Formula |
C16H16BrClFN3 |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2 |
InChI Key |
BPVIGDUSTSXVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)


![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
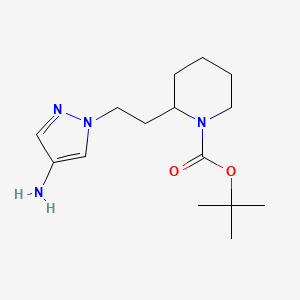
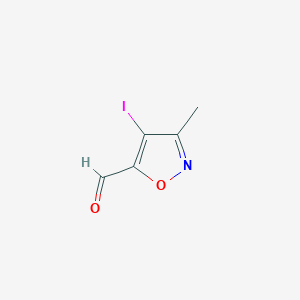
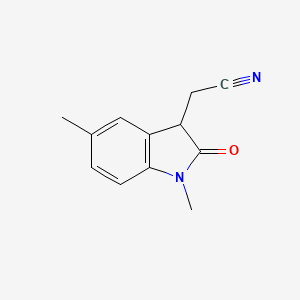
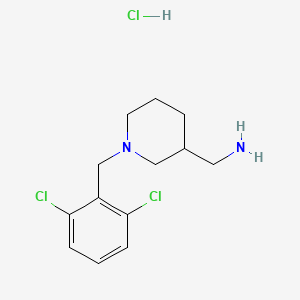
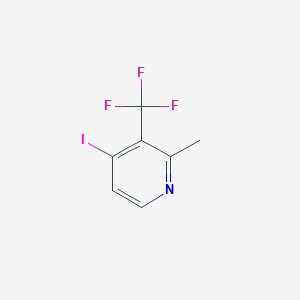

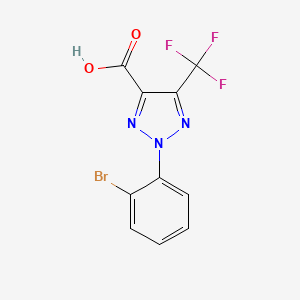

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)
